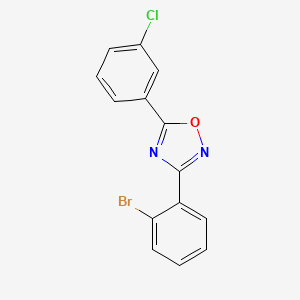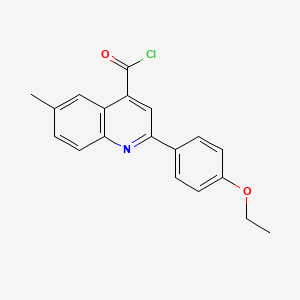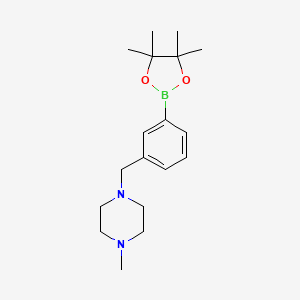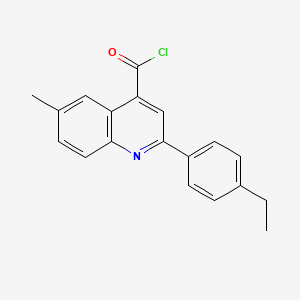![molecular formula C7H9BrClFN2 B1439993 [(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride CAS No. 1235440-14-8](/img/structure/B1439993.png)
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride
Overview
Description
“[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is a chemical compound with the CAS Number: 1235440-14-8 . It has a molecular weight of 255.52 . The IUPAC name for this compound is 1-(5-bromo-2-fluorobenzyl)hydrazine hydrochloride . It is typically stored at room temperature and appears as a powder .
Molecular Structure Analysis
The InChI code for “[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is 1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride” is a solid at room temperature . It has a molecular weight of 255.52 .Scientific Research Applications
Environmental Monitoring
- A ratiometric fluorescent probe using 4-bromobutyryl moiety for N2H4 detection in environmental water systems and fluorescence imaging in cells and zebrafish, with low cytotoxicity and large Stokes shift, was designed (Zhu et al., 2019).
Medicinal Chemistry
- Structural and reactivity properties of hydrazine derivatives were modeled, indicating potential antitumor activity and stable interactions with threonine tyrosine kinase protein, useful for future experimental validation in medicinal research (Mary et al., 2021).
Fluorescent Materials
- Hydrothermal synthesis of a dinuclear Zn(II) complex with 5-bromo-2-hydroxyphenyl(methyl) methylene-4-nitrobenzohydrazide showed enhanced fluorescence properties, suitable for materials science applications (Chang–you, 2012).
Spectrophotometric Analysis
- A kinetic-spectophotometric method for hydrazine determination based on its inhibition effect on the bromate-hydrochloric acid reaction, allowing rapid, sensitive, and selective hydrazine measurement in water (Afkhami & Afshar-E-Asl, 2000).
Synthesis of Novel Compounds
- Synthesis of acylhydrazone Cu(II) complexes with enhanced fluorescence properties, useful in chemistry and materials science research (Chang-zheng, 2012).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash thoroughly after handling (P264), and use only outdoors or in a well-ventilated area (P271) .
properties
IUPAC Name |
(5-bromo-2-fluorophenyl)methylhydrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrFN2.ClH/c8-6-1-2-7(9)5(3-6)4-11-10;/h1-3,11H,4,10H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPDNMFQYVNESQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)CNN)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Bromo-2-fluorophenyl)methyl]hydrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




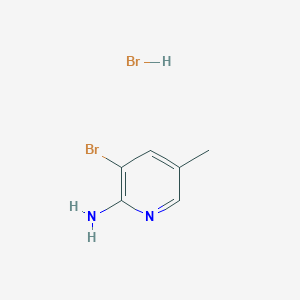
![N-[4-(4-Piperidinyloxy)phenyl]acetamide hydrochloride](/img/structure/B1439914.png)
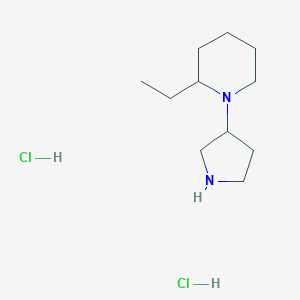
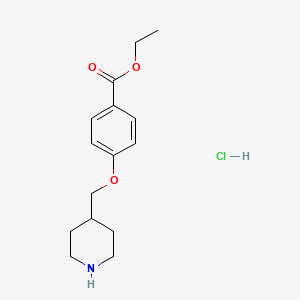
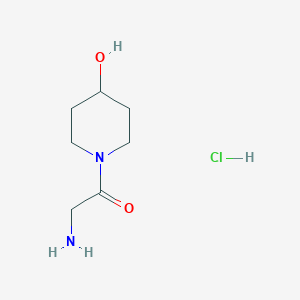
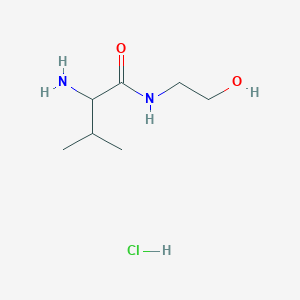
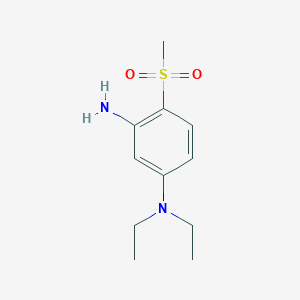
![3-Ethoxy-4-[(2-fluorobenzyl)oxy]benzoyl chloride](/img/structure/B1439926.png)
